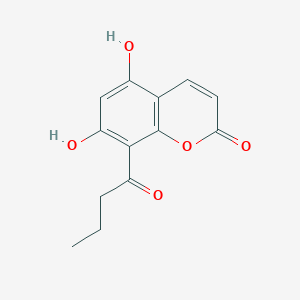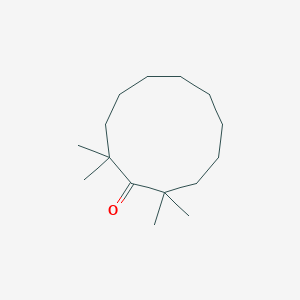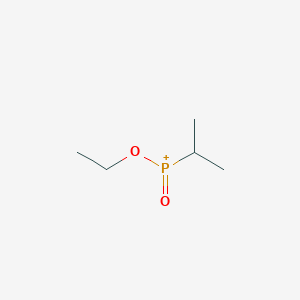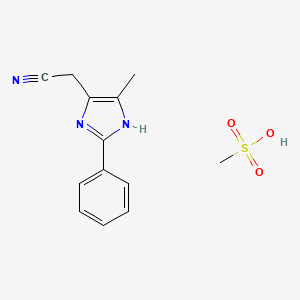
2,4,6,8-Tetramethylnon-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8-Tetramethylnon-1-ene is an organic compound with the molecular formula C₁₃H₂₆ and a molecular weight of 182.3455 g/mol It is a branched alkene, characterized by the presence of four methyl groups attached to a nonene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetramethylnon-1-ene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using methylating agents under controlled conditions. This process typically requires a catalyst, such as a Lewis acid, to facilitate the reaction.
Hydroformylation: Another approach is the hydroformylation of alkenes, followed by hydrogenation and subsequent methylation. This method involves the use of transition metal catalysts, such as rhodium or cobalt complexes, under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using specialized reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring efficient production.
化学反应分析
Types of Reactions
2,4,6,8-Tetramethylnon-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as a halogen or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Corresponding alkane
Substitution: Halogenated or hydroxylated derivatives
科学研究应用
2,4,6,8-Tetramethylnon-1-ene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
作用机制
The mechanism of action of 2,4,6,8-Tetramethylnon-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
相似化合物的比较
2,4,6,8-Tetramethylnon-1-ene can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-1-undecene: Similar structure but with a longer carbon chain.
2,4,6-Trimethyl-1-nonene: Lacks one methyl group compared to this compound.
2,4-Dimethyl-1-nonene: Contains fewer methyl groups, resulting in different chemical properties.
属性
CAS 编号 |
106935-15-3 |
|---|---|
分子式 |
C13H26 |
分子量 |
182.35 g/mol |
IUPAC 名称 |
2,4,6,8-tetramethylnon-1-ene |
InChI |
InChI=1S/C13H26/c1-10(2)7-12(5)9-13(6)8-11(3)4/h11-13H,1,7-9H2,2-6H3 |
InChI 键 |
BFNVYURBIQQOLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)CC(C)CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)

![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)


![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)



![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
